molecular formula C13H11FO2S B1676804 m-((p-Fluorophenyl)sulphonyl)toluene CAS No. 87787-49-3

m-((p-Fluorophenyl)sulphonyl)toluene

Cat. No.: B1676804
CAS No.: 87787-49-3
M. Wt: 250.29 g/mol
InChI Key: OTJNJSHIASASQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-((p-Fluorophenyl)sulphonyl)toluene is an aromatic sulfone compound characterized by a toluene backbone substituted with a p-fluorophenylsulfonyl group at the meta position. Its molecular structure combines the electron-withdrawing sulfonyl group (–SO₂–) with the fluorine atom’s electronegativity, influencing its chemical reactivity and physical properties. This compound is structurally related to pharmaceutical intermediates and sulfonamide derivatives, where sulfonyl groups are critical for bioactivity .

Properties

CAS No.

87787-49-3

Molecular Formula

C13H11FO2S

Molecular Weight

250.29 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-3-methylbenzene

InChI

InChI=1S/C13H11FO2S/c1-10-3-2-4-13(9-10)17(15,16)12-7-5-11(14)6-8-12/h2-9H,1H3

InChI Key

OTJNJSHIASASQC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F

Appearance

Solid powder

Other CAS No.

87787-49-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

m-((p-Fluorophenyl)sulphonyl)toluene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares m-((p-Fluorophenyl)sulphonyl)toluene with structurally or functionally related sulfonyl-containing compounds, based on synthesis, stability, and applications:

Compound Name Molecular Formula Key Substituents/Features Synthesis Method (Evidence) Applications/Notes (Evidence)
This compound C₁₃H₁₁FO₂S –SO₂– linked to meta-toluene and p-fluorophenyl Likely via sulfonylation of toluene with p-fluorobenzenesulfonyl chloride (inferred from ) Intermediate in drug synthesis; potential use in modifying oligonucleotides (analogous to )
p-Toluenesulfonic acid C₇H₈O₃S –SO₃H at para position of toluene Sulfonation of toluene with H₂SO₄ Catalyst in organic reactions; impurity in pharmaceuticals
Bicalutamide C₁₈H₁₄F₄N₂O₄S –SO₂– linked to p-fluorophenyl and lactotoluidide Multi-step synthesis involving sulfonylation and cyclization Nonsteroidal antiandrogen; USP standards require 98–102% purity
N-Aryl-p-toluenesulfonamides C₁₃H₁₃NO₂S (varies) –SO₂– linked to p-toluene and aryl amines Reaction of p-toluenesulfonyl chloride with aryl amines Studied for antimicrobial activity; thermal stability up to 200°C

Key Findings:

Reactivity and Stability: The fluorine atom in this compound enhances the sulfonyl group’s electron-withdrawing effect compared to non-fluorinated analogs like p-toluenesulfonic acid. This increases its stability in hydrolytic conditions, a trait critical for pharmaceutical intermediates . Sulfonyl azides (e.g., oligonucleotide modifiers) share similar sulfonyl stability but require milder reaction conditions for conjugation compared to phosphoramidite-based systems .

Synthetic Flexibility :

  • Unlike N-Aryl-p-toluenesulfonamides, which require precise control of aryl amine reactivity , this compound’s synthesis can leverage toluene’s inherent reactivity in sulfonation reactions, as seen in industrial processes for saccharin and sulfa drugs .

Pharmaceutical Relevance :

  • Bicalutamide’s structural similarity underscores the importance of meta-substitution patterns for bioactivity. Its USP specifications (98–102% purity) suggest stringent quality control measures that may apply to this compound in drug manufacturing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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